molecular formula C23H19N3O4S B2840394 N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 895012-18-7

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2840394
CAS No.: 895012-18-7
M. Wt: 433.48
InChI Key: PMHDLPOZCGJFOY-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (molecular formula: C23H19N3O4S; molecular weight: 433.48 g/mol) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group. The carboxamide nitrogen is further functionalized with a 6-methoxybenzothiazole and a pyridin-3-ylmethyl group . The benzothiazole moiety is associated with bioactivity in kinase inhibition and antimicrobial agents, while the benzodioxine ring may enhance metabolic stability.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-17-5-6-18-21(12-17)31-23(25-18)26(14-15-3-2-8-24-13-15)22(27)16-4-7-19-20(11-16)30-10-9-29-19/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDLPOZCGJFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Implications
Target Compound C23H19N3O4S 433.48 6-methoxybenzothiazole, pyridinylmethyl, benzodioxine carboxamide Potential kinase/CNS target; methoxy group enhances lipophilicity and π-π stacking.
CS-0309467 () C23H25N3O3 391.46 Benzodioxin, dimethylaminophenyl, methoxypyridine Research-use only; dimethylamino group may improve solubility but reduce metabolic stability.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (741733-98-2) C18H17N3O3S 367.41 Benzodioxin, 5-methylthiazole, pyrrolidone carboxamide Thiazole and pyrrolidone groups may modulate solubility and CYP-mediated metabolism.
N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide (672949-86-9) C18H17N3O2 315.35 Quinoxaline core, 4-methoxybenzamide Quinoxaline’s planar structure may enhance DNA intercalation or topoisomerase inhibition.

Key Structural and Functional Differences

Heterocyclic Substituents: The target compound’s 6-methoxybenzothiazole (electron-rich aromatic system) contrasts with CS-0309467’s dimethylaminophenyl group (polar, basic) and 741733-98-2’s 5-methylthiazole (smaller heterocycle with sulfur).

Carboxamide Linkers: The pyridinylmethyl substitution in the target compound introduces a tertiary amine, which may enhance solubility compared to the secondary amide in 741733-98-2. However, the dimethylamino group in CS-0309467 could increase water solubility at the expense of membrane permeability .

Benzodioxine Modifications :

  • The target compound’s benzodioxine is substituted at the 6-position with carboxamide, whereas analogs like 741733-98-2 feature substitutions at the 1-position. Positional differences influence electronic distribution and steric interactions with biological targets .

Hypothesized Bioactivity Profiles

  • CS-0309467: The dimethylamino group may confer antibacterial or antifungal activity, though its research-only status limits validated data .
  • 741733-98-2 : The thiazole-pyrrolidone combination is common in protease inhibitors (e.g., HCV NS5A), implying possible antiviral applications .

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